molecular formula C15H15NO B1392229 4-(3,4-Dimethylbenzoyl)-2-methylpyridine CAS No. 1187169-77-2

4-(3,4-Dimethylbenzoyl)-2-methylpyridine

Cat. No. B1392229
M. Wt: 225.28 g/mol
InChI Key: SKKBFUBOGNIFMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This usually includes the compound’s systematic name, common names, and structural formula.



Synthesis Analysis

This involves detailing the methods and reagents used in the compound’s synthesis, as well as any notable reaction conditions.



Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure.



Chemical Reactions Analysis

This involves detailing the compound’s reactivity, including common reactions it undergoes and the conditions under which these reactions occur.



Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, and spectral data.


Scientific Research Applications

Photoreactivity Studies

4-(3,4-Dimethylbenzoyl)-2-methylpyridine and its related compounds have been studied for their photoreactivity. For instance, in oxo-centered carbonyl-triruthenium complexes with different ligands, including 4-methylpyridine, the photoreactivity was investigated using laser excitation. The research found that σ-donor ligands and aqueous media, which are more polar, stabilized the charge-transfer excited state, leading to higher CO photorelease quantum yields (Moreira et al., 2016).

Synthesis and Structural Characterization

Research has also focused on the synthesis and structural characterization of compounds related to 4-(3,4-Dimethylbenzoyl)-2-methylpyridine. For example, studies on mono-cyclometalated platinum(II) complexes using 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine as a chromophoric ligand have been conducted. These studies offer insights into the electroluminescent properties and greater than classical π−π stacking and Pt−Pt distances of such complexes (Ionkin et al., 2005).

DNA-Binding and Photocleavage Studies

The DNA-binding and photocleavage properties of mixed polypyridyl ruthenium(II) complexes, including derivatives of 4-methylpyridine, have been explored. These studies have shown that these complexes can bind to DNA via partial intercalation and promote single-stranded cleavage of plasmid DNA upon irradiation (Tan & Chao, 2007).

Antiviral Activity

In the field of medicinal chemistry, the synthesis and antiviral activity of new pyrazolopyridine derivatives, which include 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, have been investigated. These compounds have exhibited antiviral activity against various viruses, including Herpes simplex virus type 1 (HSV-1) and vesicular stomatitis virus (VSV) (Bernardino et al., 2007).

Catalytic Applications

Studies have also been conducted on the catalytic properties of related compounds. For instance, the competitive hydrodesulfurization of dibenzothiophene, hydrodenitrogenation of 2-methylpyridine, and hydrogenation of naphthalene over sulfided NiMo/γ-Al2O3 catalysts have been examined. These studies offer insights into the inhibitory effects of N-containing molecules on hydrodesulfurization processes (Egorova & Prins, 2004).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions when handling the compound.


Future Directions

This could involve potential applications of the compound, areas for further research, or possible modifications to its structure to enhance its properties.


For a specific compound, these details would typically be found in the scientific literature, such as journal articles and patents. Please note that not all compounds will have information available in all of these areas, especially if they are not widely studied. If you have a different compound or a more specific question about one of these areas, feel free to ask!


properties

IUPAC Name

(3,4-dimethylphenyl)-(2-methylpyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-10-4-5-13(8-11(10)2)15(17)14-6-7-16-12(3)9-14/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKBFUBOGNIFMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=NC=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dimethylbenzoyl)-2-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,4-Dimethylbenzoyl)-2-methylpyridine
Reactant of Route 2
Reactant of Route 2
4-(3,4-Dimethylbenzoyl)-2-methylpyridine
Reactant of Route 3
Reactant of Route 3
4-(3,4-Dimethylbenzoyl)-2-methylpyridine
Reactant of Route 4
Reactant of Route 4
4-(3,4-Dimethylbenzoyl)-2-methylpyridine
Reactant of Route 5
Reactant of Route 5
4-(3,4-Dimethylbenzoyl)-2-methylpyridine
Reactant of Route 6
Reactant of Route 6
4-(3,4-Dimethylbenzoyl)-2-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.